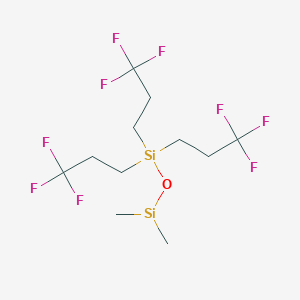
3,3-Dimethyl-1,1,1-tris(gamma-trifluoropropyl)disiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane is an organosilicon compound characterized by the presence of silicon-oxygen-silicon (Si-O-Si) bonds and trifluoropropyl groups. This compound is notable for its unique chemical properties, which include high thermal stability, low surface energy, and resistance to oxidation and chemical attack. These properties make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane typically involves the hydrosilylation reaction of 3,3,3-trifluoropropyl-substituted silanes with dimethylchlorosilane. The reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under controlled temperature and pressure conditions. The general reaction scheme is as follows:
3,3,3-Trifluoropropylsilane+DimethylchlorosilanePt catalyst3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters, including temperature, pressure, and catalyst concentration. The product is then purified through distillation or chromatography to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Formation of silanols and siloxanes.
Substitution: Replacement of trifluoropropyl groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts, such as Karstedt’s catalyst, under mild temperature and pressure conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Oxidation: Production of silanols and siloxanes.
Substitution: Generation of substituted organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility and stability.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane involves the interaction of its silicon-oxygen-silicon bonds and trifluoropropyl groups with various molecular targets. The trifluoropropyl groups enhance the compound’s hydrophobicity and chemical resistance, while the silicon-oxygen-silicon bonds provide thermal stability and flexibility. These properties enable the compound to form stable interactions with organic and inorganic substrates, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound with methyl groups instead of trifluoropropyl groups.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups, making it more reactive in polymerization reactions.
1,3,5-Tris(3,3,3-trifluoropropyl)-1,3,5-trimethylcyclotrisiloxane: A cyclic siloxane with similar trifluoropropyl groups.
Uniqueness
3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane is unique due to its combination of trifluoropropyl groups and silicon-oxygen-silicon bonds, which impart exceptional thermal stability, chemical resistance, and hydrophobicity. These properties distinguish it from other disiloxane compounds and make it particularly valuable in high-performance applications.
Propiedades
Fórmula molecular |
C11H18F9OSi2 |
|---|---|
Peso molecular |
393.42 g/mol |
InChI |
InChI=1S/C11H18F9OSi2/c1-22(2)21-23(6-3-9(12,13)14,7-4-10(15,16)17)8-5-11(18,19)20/h3-8H2,1-2H3 |
Clave InChI |
NXVIZPMMPCDASS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)O[Si](CCC(F)(F)F)(CCC(F)(F)F)CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


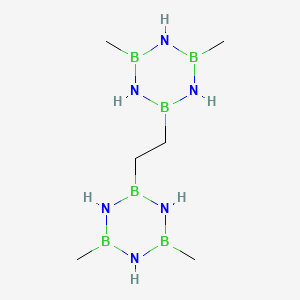

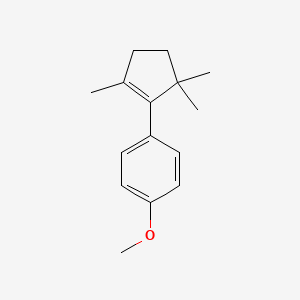
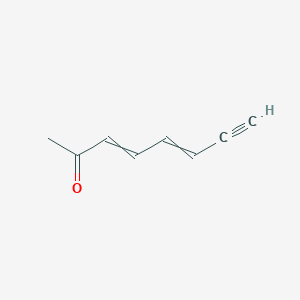
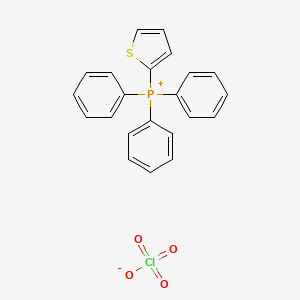
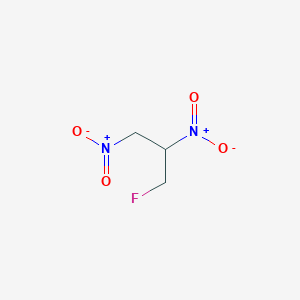

![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)
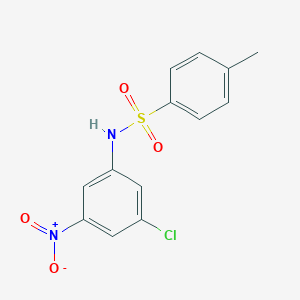
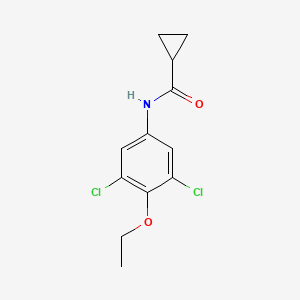
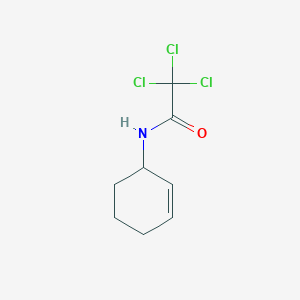
![{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene](/img/structure/B14605276.png)

![Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate](/img/structure/B14605282.png)
